1-(2,2-Diethylpyrrolidin-1-yl)ethanone
Description
1-(2,2-Diethylpyrrolidin-1-yl)ethanone is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted with two ethyl groups at the 2-position and an acetyl (ethanone) group attached to the nitrogen atom. The diethyl substituents introduce steric bulk and lipophilicity, which can influence the compound’s reactivity, solubility, and biological interactions.
Properties
CAS No. |
125573-94-6 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.268 |
IUPAC Name |
1-(2,2-diethylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C10H19NO/c1-4-10(5-2)7-6-8-11(10)9(3)12/h4-8H2,1-3H3 |
InChI Key |
GGNLJSKYDFIDNE-UHFFFAOYSA-N |
SMILES |
CCC1(CCCN1C(=O)C)CC |
Synonyms |
Pyrrolidine, 1-acetyl-2,2-diethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
1-(2-Fluoro-6-pyrrolidin-1-ylpyridin-4-yl)ethanone ()
- Structure : Contains a pyridine ring fused with a pyrrolidine moiety and a fluorine substituent.
- Key Differences : The pyridine ring introduces aromaticity and electronic effects, while fluorine enhances electronegativity and metabolic stability. In contrast, the diethyl groups in the target compound increase steric hindrance and lipophilicity.
- Implications : Fluorinated analogs are often explored in medicinal chemistry for improved bioavailability .
2-Phenyl-2-phenylsulfanyl-1-pyrrolidin-1-yl-ethanone ()
- Structure : Features a sulfur-containing phenyl group and a pyrrolidine-acetyl core.
- Implications : Sulfur atoms can participate in hydrogen bonding or act as pharmacophores in drug design .
1-(1H-Pyrrol-2-yl)ethanone ()
- Structure: A simpler pyrrole-derived ethanone without alkyl substituents.
- Pyrrole’s aromaticity contrasts with pyrrolidine’s saturated ring.
- Implications: Pyrrole-based ethanones are often used as intermediates in organic synthesis .
Physicochemical Properties
Lipophilicity and Solubility
- The diethyl groups in the target compound likely enhance lipophilicity compared to:
Stability and Hazards
Spectroscopic Characterization
NMR Data
- Carbonyl Signal : The acetyl group in similar compounds (e.g., ) shows ¹³C NMR signals near 200–210 ppm. Substituents like fluorine () or sulfur () cause deshielding shifts .
- Pyrrolidine Protons : Methylenic protons in diethyl groups (target) would resonate upfield (~1.0–1.5 ppm in ¹H NMR) compared to aromatic protons in pyridine derivatives .
Antimicrobial Potential
- Chalcone Derivatives (): 1-(4-(Quinolin-8-ylamino)phenyl)ethanone derivatives exhibit antibacterial activity, suggesting the target compound’s acetyl group could be modified for similar applications .
- Antimalarial Activity (): Indolyl-3-ethanone-α-thioethers showed superior activity to chloroquine, highlighting the ethanone moiety’s role in target binding .
Enzymatic Interactions
- Microbiological Reduction (): α-Azole ketones undergo enantioselective reduction by yeast, implying the target’s acetyl group might interact with microbial enzymes .
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